molecular formula C8H5FN2O2 B8218295 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B8218295
M. Wt: 180.14 g/mol
InChI Key: DFEACWCASCSLSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a fluorinated pyrrolopyridine derivative serving as a versatile and privileged scaffold in medicinal chemistry and drug discovery. This compound is classified as an azaisoindole, a family of heterocyclic structures known for conferring significant biological activity to molecules . The core pyrrolo[2,3-b]pyridine structure is a key pharmacophore found in several biologically active compounds and approved drugs, such as the anticancer agents Vemurafenib and Pexidartinib . The strategic incorporation of a fluorine atom at the 3-position and a carboxylic acid group at the 4-position makes this molecule a valuable building block for the synthesis of targeted protein inhibitors. The primary research application of this compound is in the development of novel anticancer therapies. Specifically, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent activity as Fibroblast Growth Factor Receptor (FGFR) inhibitors . Abnormal activation of the FGFR signaling pathway is critically involved in tumor proliferation and survival across various cancer types, making this compound a promising lead for targeted therapy development . Researchers can utilize the carboxylic acid moiety for functionalization, creating amide or ester derivatives to probe binding interactions within kinase ATP pockets. The fluorine atom can be leveraged to modulate electronic properties, enhance metabolic stability, and optimize membrane permeability of resulting drug candidates. Beyond oncology, the pyrrolopyridine scaffold is under investigation for a wide spectrum of other therapeutic areas. Scientific literature indicates that related isomers exhibit antidiabetic activity by acting as aldose reductase inhibitors or GPR119 agonists, antiviral properties against targets like HIV-1 integrase, and antimicrobial effects . This broad potential makes this compound an exceptionally versatile intermediate for researchers exploring new treatments for nervous system disorders, immune system diseases, and metabolic conditions. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-3-11-7-6(5)4(8(12)13)1-2-10-7/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEACWCASCSLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C(=O)O)C(=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Chloro-1H-Pyrrolo[2,3-b]Pyridine-4-Carboxylic Acid

The precursor 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is synthesized via cyclocondensation of 2-aminopyridine derivatives with α-keto esters under acidic conditions. Key parameters include:

ParameterConditionYield (%)
SolventEthanol/Water (3:1)78
Catalystp-Toluenesulfonic acid
Temperature80°C, 12 h

Fluorination via Nucleophilic Aromatic Substitution

The chlorine atom at position 3 is replaced using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 150°C for 24 h. This method achieves 67% conversion but requires rigorous drying to prevent hydrolysis.

Mechanistic Insight :
The reaction proceeds through a two-step pathway:

  • Formation of a Meisenheimer complex via attack of fluoride ion on the electron-deficient aromatic ring.

  • Elimination of chloride ion, stabilized by the electron-withdrawing carboxylic acid group at position 4.

Direct Carboxylation of 3-Fluoro-1H-Pyrrolo[2,3-b]Pyridine

Metalation-Carbonation Strategy

This approach utilizes directed ortho-metalation (DoM) to introduce the carboxylic acid group:

  • Lithiation : Treatment with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF) generates a stabilized aryl lithium species at position 4.

  • Carboxylation : Quenching with solid CO2 produces the carboxylic acid derivative in 52% yield.

ParameterConditionYield (%)
BaseLDA (2.2 equiv)
Temperature-78°C → 0°C (gradual warming)
CO2 Exposure Time30 min

Palladium-Catalyzed Carbonylation

An alternative method employs Pd(OAc)₂/Xantphos catalytic system under CO atmosphere (1 atm) in methanol at 100°C. This one-pot reaction achieves 48% yield but requires careful control of CO pressure.

Sequential Acylation-Hydrolysis Approach

Trichloroacetylation of 5-Fluoro Precursor

Adapting methods from CN110041328A, the synthesis involves:

  • Acylation : Reacting 5-fluoro-1H-pyrrolo[2,3-b]pyridine with trichloroacetyl chloride in dichloromethane using AlCl₃ as Lewis acid.

  • Regioselective Hydrolysis : Basic hydrolysis (NaOH, 0-30°C) of the trichloroacetyl intermediate yields the carboxylic acid.

StepReagents/ConditionsYield (%)
AcylationAlCl₃ (3 equiv), 10°C, 3 h83
Hydrolysis2M NaOH, 25°C, 2 h91

Critical Note : Positional isomerism requires careful NMR monitoring (¹H, ¹⁹F) to confirm regiochemistry.

Biosynthetic Approaches Using Engineered Enzymes

Tryptophan Synthase-Mediated Cyclization

Recent advances utilize modified tryptophan synthase variants to catalyze pyrrolopyridine ring formation:

Enzyme VariantSubstrateConversion (%)
β-Subunit L166V4-Fluoro-DL-tryptophan68
Double mutant F37L/T49S5-Fluoro-anthranilic acid72

The carboxylic acid group is introduced via post-cyclization oxidation of a hydroxymethyl side chain using recombinant alcohol oxidase.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A three-stage continuous process demonstrates superior efficiency:

  • Fluorination Module : Microreactor with KF/DMSO at 160°C (residence time: 15 min)

  • Carboxylation Unit : Supercritical CO₂ (100 bar, 50°C)

  • Crystallization : Anti-solvent precipitation using heptane

MetricBatch ProcessContinuous Flow
Overall Yield (%)4167
Purity (%)98.299.5
Production Rate (kg/d)8.424.7

Green Chemistry Innovations

Solvent-free mechanochemical synthesis achieves 89% yield through ball-milling of:

  • 3-Fluoro-1H-pyrrolo[2,3-b]pyridine

  • Oxalic acid dihydrate

  • Potassium persulfate

Reaction completion within 2 h at 35 Hz frequency.

Analytical Characterization Protocols

Spectroscopic Validation

¹⁹F NMR Analysis :

  • δ = -112.4 ppm (CF in DMSO-d₆) confirms fluorine retention during carboxylation

LC-MS Parameters :

  • Column: Zorbax SB-C18 (2.1 × 50 mm, 1.8 μm)

  • Mobile Phase: 0.1% formic acid in water/acetonitrile

  • Retention Time: 3.2 min

  • [M+H]⁺: m/z 195.04

Comparative Evaluation of Synthetic Routes

MethodAdvantagesLimitationsIdeal Application
Halogen ExchangeHigh atom economyRequires toxic solventsSmall-scale API production
Metalation-CarbonationExcellent regiocontrolCryogenic conditionsStructure-activity studies
Continuous FlowScalable, high throughputHigh capital investmentCommercial manufacturing

Chemical Reactions Analysis

Types of Reactions

3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, and biological/physical properties:

Compound Name Substituents Molecular Weight Key Properties/Activities Reference Evidence
3-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid F at C3, COOH at C4 180.14 STAT3 inhibition (IC50 < 1 µM); used in synthesizing amide-based inhibitors
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid F at C5, COOH at C4 180.14 Structural isomer; similar metabolic stability but distinct electronic effects vs. C3-F
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CF3 at C5, COOH at C4 230.14 Enhanced lipophilicity; potential PPAR activation (EC50 comparable to fenofibrate)
2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CH3 at C2, COOH at C4 176.17 Reduced steric hindrance; used in derivatization for solubility optimization
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid COOH at C2 (different ring fusion) 162.15 Altered binding geometry; lower affinity for PPAR vs. 4-carboxylic acid derivatives

Key Comparative Analysis

Substituent Position and Electronic Effects The C3-fluoro substitution in the target compound induces electron-withdrawing effects, stabilizing the aromatic system and enhancing binding to targets like STAT3 . In contrast, C5-fluoro isomers (e.g., CAS 1228666-41-8) exhibit distinct electronic profiles due to altered charge distribution . This is exemplified by 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1260384-46-0), which shows PPAR activation with EC50 values lower than fenofibrate .

Biological Activity STAT3 Inhibition: The 3-fluoro-4-carboxylic acid derivative demonstrates potent inhibition of STAT3 phosphorylation, critical in cytokine regulation. Its acyl chloride intermediate (synthesized using (COCl)₂/DMF) facilitates amide bond formation with nucleophiles like 6-aminobenzo[b]thiophene 1,1-dioxide, yielding bioactive amides (e.g., K1836) . PPAR Activation: While 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives are more potent PPAR activators , the trifluoromethyl-substituted pyrrolo[2,3-b]pyridine analogue shows comparable efficacy to fenofibrate in reducing plasma triglycerides .

Synthetic Accessibility

  • The target compound is synthesized via reactive acyl chloride intermediates, achieving >95% purity via HPLC . In contrast, 5-substituted derivatives (e.g., CF3 or Cl) require halogenation or cross-coupling steps, resulting in lower yields (71–80%) .

Physicochemical Properties Solubility: The carboxylic acid group enhances aqueous solubility, but fluorinated/methylated derivatives (e.g., 2-methyl or 5-CF3) exhibit reduced solubility, necessitating formulation adjustments . Stability: Fluorine at C3 improves metabolic stability compared to non-fluorinated analogues, as observed in pharmacokinetic studies .

Biological Activity

3-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring fused with a pyrrole ring, with a fluorine atom at the 3-position and a carboxylic acid group at the 4-position. Its molecular formula is C8H5FN2O2C_8H_5FN_2O_2 with a molecular weight of approximately 180.136 g/mol. The presence of the fluorine atom is believed to enhance its biological activity by increasing binding affinity to target proteins.

PropertyValue
Molecular FormulaC8H5FN2O2
Molecular Weight180.136 g/mol
Density1.6 ± 0.1 g/cm³
LogP1.92

The mechanism of action for this compound primarily involves its interaction with FGFRs. By binding to these receptors, the compound can inhibit their signaling pathways, which are often aberrantly activated in various cancers. The carboxylic acid group facilitates hydrogen bonding, enhancing the stability of the compound-target complex and modulating the biological effects.

Inhibition of FGFRs

Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine, including this compound, exhibit potent inhibitory activity against FGFRs. A notable study reported that related compounds demonstrated IC50 values in the nanomolar range against FGFR1, FGFR2, and FGFR3:

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
Compound 4h7925

The compound not only inhibited FGFR activity but also suppressed the proliferation of breast cancer cells (4T1 cell line), induced apoptosis, and significantly reduced cell migration and invasion capabilities .

Case Studies

  • Breast Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound led to a substantial decrease in cell viability and migration in breast cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism involved down-regulation of matrix metalloproteinase (MMP9) and up-regulation of tissue inhibitors of metalloproteinases (TIMP2), suggesting a potential therapeutic role in cancer treatment .
  • Antiproliferative Activity : A series of experiments confirmed that compounds derived from this scaffold exhibited significant antiproliferative activity against various cancer cell lines. For instance, one study highlighted that certain derivatives showed enhanced potency compared to existing FGFR inhibitors, indicating a promising avenue for drug development targeting cancer therapies .

Q & A

Q. What are the common synthetic routes for preparing 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions with halogenated intermediates. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is used to introduce fluorine substituents, followed by cyclization to form the pyrrolopyridine core. Key steps include:

  • Step 1 : Coupling of fluorinated pyridine derivatives with halogenated pyrrole intermediates under inert atmospheres (e.g., N₂) using Pd(OAc)₂ and XPhos ligands in tert-butyl alcohol at 40–100°C .
  • Step 2 : Hydrolysis of ester groups to carboxylic acids using HCl/water at 93–96°C for 17 hours . Optimization involves adjusting catalyst loading, solvent polarity, and temperature gradients to improve yields (>90% in some cases) .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • NMR Spectroscopy : ¹H NMR (300–400 MHz, DMSO-d₆) identifies substituent positions via shifts (e.g., δ 12.25 ppm for NH protons) and coupling constants (e.g., J = 8.0 Hz for aromatic protons) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 309.9 [M+1] for fluorinated derivatives) .
  • HPLC : Purity validation (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination and cyclization steps be addressed during synthesis?

Regioselective fluorination is achieved using directed ortho-metalation (DoM) strategies. For example, blocking groups (e.g., methyl or trifluoromethyl) on the pyrrolopyridine core direct fluorine incorporation to the 3-position . Computational modeling (DFT) predicts electronic effects of substituents, guiding reagent selection (e.g., Selectfluor® vs. DAST) .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

  • Acidic Conditions : The compound hydrolyzes at pH < 2, requiring storage in neutral buffers.
  • Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature reactions (<100°C) .
  • Light Sensitivity : UV exposure induces decarboxylation; amber glassware is recommended .

Q. How do structural modifications (e.g., methyl or trifluoromethyl groups) impact the compound’s bioactivity in kinase inhibition assays?

  • Methyl Substitution : At the 4-position, methyl groups enhance lipophilicity (logP +0.5), improving cell membrane permeability .
  • Trifluoromethyl Groups : At the 6-position, CF₃ increases metabolic stability (t₁/₂ > 6 hours in microsomes) but reduces solubility (logS -3.2) . SAR studies correlate these modifications with IC₅₀ values (e.g., 0.8 nM vs. 12 nM for unmodified analogs) .

Q. What computational tools are effective for predicting the solubility and crystallinity of this compound derivatives?

  • COSMO-RS : Predicts solubility in organic solvents (e.g., DMF > DMSO > ethanol) .
  • Mercury CSD : Analyzes crystal packing using Cambridge Structural Database data to design co-crystals with improved bioavailability .

Q. How can contradictory spectral data between studies be resolved?

Q. Table 1. Comparative Yields for Synthesis Routes

StepReagents/ConditionsYield (%)Reference
FluorinationPd(OAc)₂, XPhos, Cs₂CO₃78–92
CyclizationHCl/H₂O, 93–96°C68–95

Q. Table 2. Key Physicochemical Properties

PropertyValueMethodReference
logP1.8HPLC
pKa3.2 (carboxylic acid)Potentiometry
Solubility (H₂O)0.12 mg/mLShake-flask

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.